N-(1-phenylpiperidin-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(1-phenylpiperidin-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-12-8-10-16(11-9-12)13-6-4-3-5-7-13/h2-7,12H,1,8-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYALQHECLBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Synthesis
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using gradients of heptane/ethyl acetate (100:0 → 70:30) or dichloromethane/methanol (100:0 → 95:5). Reverse-phase chromatography (C18, water/MeCN) may enhance purity for compounds with polar functional groups.
Spectroscopic Validation
-
H NMR : Key signals include the acrylamide vinyl protons (δ 5.8–6.6 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm).
-
GC-MS : Molecular ion peaks align with the calculated molecular weight (272.4 g/mol).
Optimization and Yield Considerations
Reaction Efficiency
Reported yields for analogous acrylamides range from 28% to 51% , influenced by steric hindrance and electronic effects of substituents. For instance, bulky groups on the piperidine nitrogen reduce nucleophilicity, necessitating extended reaction times or elevated temperatures.
Chemical Reactions Analysis
N-(1-phenylpiperidin-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
Acrylfentanyl has been studied for its interactions with opioid receptors, particularly the mu-opioid receptor (MOR). Its binding affinity to these receptors leads to significant analgesic effects but also raises concerns regarding potential abuse and dependence. Research indicates that acrylfentanyl may serve as a reference standard in forensic toxicology to identify and quantify fentanyl analogs .
Cancer Therapy
Recent studies have explored the potential anticancer properties of piperidine derivatives, including acrylfentanyl analogs. For instance, compounds derived from piperidine have demonstrated cytotoxicity against various cancer cell lines. One study highlighted a piperidine-based compound that showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . This suggests that acrylfentanyl and its derivatives could be investigated further for their therapeutic efficacy in oncology.
Neurological Disorders
Research has also focused on the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Some studies indicate that compounds with piperidine moieties can inhibit key enzymes involved in cholinergic signaling, potentially offering new avenues for treatment . The dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by certain analogs has been associated with improved cognitive function in preclinical models.
Case Studies
Mechanism of Action
N-(1-phenylpiperidin-4-yl)prop-2-enamide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects and euphoria. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Acryloylfentanyl
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Pharmacological Class | Notable Properties |
|---|---|---|---|---|---|
| Acryloylfentanyl | Piperidin-4-yl | 1-(2-Phenylethyl), N-phenylacrylamide | 339.45 | Synthetic Opioid (NPS) | High μ-opioid receptor affinity; rapid onset |
| Fentanyl | Piperidin-4-yl | 1-Phenethyl, N-phenylpropanamide | 336.47 | Synthetic Opioid | Potent analgesic (50–100x morphine) |
| Acetylfentanyl | Piperidin-4-yl | 1-Phenethyl, N-phenylacetamide | 322.43 | Synthetic Opioid (NPS) | Lower potency than fentanyl |
| β-Hydroxythiofentanyl | Piperidin-4-yl | 1-(2-Hydroxy-2-thiophenylethyl), N-phenylpropanamide | 382.51 | Synthetic Opioid (NPS) | Hydroxyl group enhances solubility |
| W-18 | Piperidin-2-ylidene | 4-Nitrophenylethyl, 4-chlorophenylsulfonamide | 416.29 | Non-opioid (misreported as opioid) | Structurally distinct; lacks opioid activity |
Key Structural Differences :
- Piperidine Substitution : Acryloylfentanyl and fentanyl share a piperidin-4-yl core, whereas W-18 () and W-15 use a piperidin-2-ylidene scaffold, drastically reducing opioid receptor affinity .
- Acrylamide vs.
- Phenethyl vs. Thiophene Modifications : β-Hydroxythiofentanyl () incorporates a thiophene ring and hydroxyl group, enhancing polarity and possibly reducing blood-brain barrier penetration compared to acryloylfentanyl .
Pharmacological and Toxicological Comparisons
- Receptor Affinity : Acryloylfentanyl exhibits high μ-opioid receptor binding, though its potency is slightly lower than fentanyl due to reduced lipophilicity from the acrylamide group .
- Metabolism: The acrylamide moiety is metabolized via cytochrome P450 (CYP3A4/2D6) into inactive metabolites, whereas fentanyl undergoes N-dealkylation to norfentanyl, a longer-lasting metabolite .
- Toxicity : Acryloylfentanyl’s narrow therapeutic index (similar to fentanyl) increases overdose risk. In contrast, W-18 lacks opioid activity, with toxicity linked to off-target effects .
Clinical and Regulatory Status
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(1-phenylpiperidin-4-yl)prop-2-enamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves coupling 1-phenylpiperidin-4-amine with acryloyl chloride under inert conditions. Key parameters include:
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis .
- Temperature : Maintain 0–5°C during acryloyl chloride addition to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires strict stoichiometric control and inert atmosphere .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for axial/equatorial protons) and the enamide moiety (δ 6.0–6.5 ppm for vinyl protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 245.1652 for C14H17N2O) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm for purity assessment .
Q. How can computational tools predict the stability and reactivity of This compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess conformational preferences of the piperidine ring and enamide group.
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for derivatization .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of N-(1-phenylpireonidin-4-yl)prop-2-enamide?
- Methodological Answer :
- Data Collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R1/wR2 residuals (<5%) and a "Goodness of Fit" (GoF) near 1.0 .
- Case Study : A similar piperidine derivative showed torsional angles of 172.5° for the enamide group, confirming planarity .
Q. What experimental strategies address discrepancies between computational predictions and observed reactivity in derivatization reactions?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 25°C vs. 80°C) to isolate intermediates.
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton exchange in acidic/basic conditions .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect transient intermediates .
Q. How do electronic effects of substituents on the piperidine ring influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to enhance binding affinity to serotonin receptors, as seen in analogous compounds .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., monoamine oxidase). Validate with in vitro assays (IC50 measurements) .
Q. What in vitro assays are suitable for evaluating the metabolic stability of This compound?
- Methodological Answer :
- Hepatic Microsome Assay : Incubate with rat/human liver microsomes (37°C, NADPH-regenerating system). Monitor depletion via LC-MS/MS over 60 minutes.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
